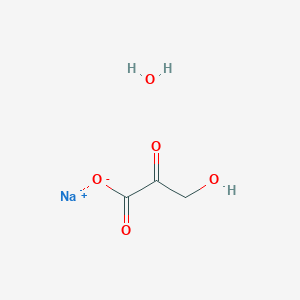(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12056701.png)
Dichloro[1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene](benzylidene)(tricyclohexylphosphine)ruthenium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) is a ruthenium-based compound widely recognized for its role as a catalyst in olefin metathesis reactions. This compound is known for its high stability and efficiency, making it a valuable tool in organic synthesis and industrial applications.
Métodos De Preparación
The synthesis of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) typically involves the reaction of ruthenium trichloride with 1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene and tricyclohexylphosphine in the presence of benzylidene. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The resulting product is purified through recrystallization or chromatography to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) primarily undergoes metathesis reactions, including ring-closing metathesis, cross metathesis, and ring-opening metathesis polymerization. These reactions are typically carried out in the presence of olefins under mild conditions. The compound acts as a catalyst, facilitating the exchange of alkylidene groups between olefins, leading to the formation of new carbon-carbon double bonds .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, particularly in the fields of organic chemistry and materials science. It is used as a catalyst in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers. In biology, it has been explored for its potential in drug development and as a tool for studying biological processes. In industry, it is used in the production of high-performance materials and specialty chemicals .
Mecanismo De Acción
The mechanism of action of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) involves the coordination of the ruthenium center with the olefin substrate. This coordination activates the olefin, allowing for the exchange of alkylidene groups and the formation of new carbon-carbon double bonds. The tricyclohexylphosphine and imidazolidinylidene ligands stabilize the ruthenium center, enhancing its catalytic activity and selectivity .
Comparación Con Compuestos Similares
Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) is often compared with other ruthenium-based metathesis catalysts, such as Grubbs catalysts. Similar compounds include Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(5-pentafluorobenzoylamino)benzylidene]ruthenium(II) and Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II). These compounds share similar structures and catalytic properties but differ in their ligand environments, which can influence their stability, reactivity, and selectivity in various metathesis reactions .
Propiedades
Fórmula molecular |
C52H78Cl2N2PRu- |
|---|---|
Peso molecular |
934.1 g/mol |
Nombre IUPAC |
benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane |
InChI |
InChI=1S/C27H39N2.C18H33P.C7H6.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h9-14,17-21H,15-16H2,1-8H3;16-18H,1-15H2;1-6H;2*1H;/q-1;;;;;+2/p-2 |
Clave InChI |
RCQMLRXRUJVHKC-UHFFFAOYSA-L |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([CH-]2)C3=C(C=CC=C3C(C)C)C(C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


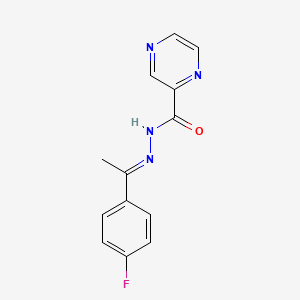
![1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12056621.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B12056625.png)
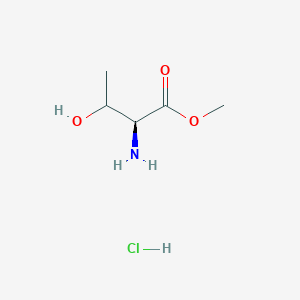
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12056642.png)
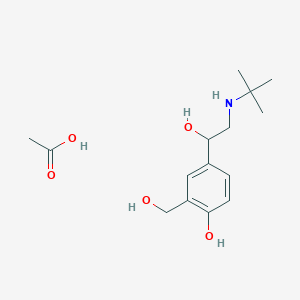

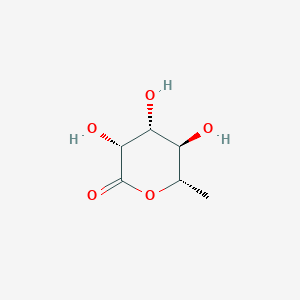
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12056679.png)

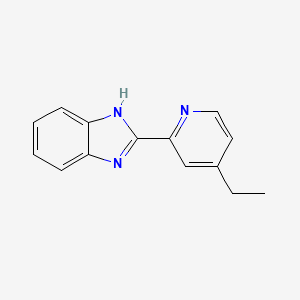
![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)
